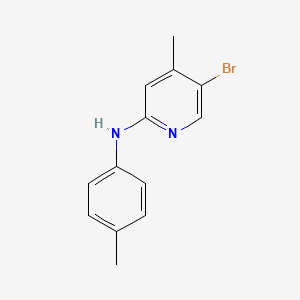
5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine
Overview
Description
5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine is a useful research compound. Its molecular formula is C13H13BrN2 and its molecular weight is 277.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine, a compound belonging to the pyridinamine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, antibacterial properties, and enzyme inhibition, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom and a methyl group attached to a pyridinamine core, which is significant for its pharmacological properties. The presence of these substituents influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine and methyl groups enhance its binding affinity to specific enzymes or receptors, potentially modulating their activity. The N-(4-methylphenyl) group increases lipophilicity, facilitating cellular uptake.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related compounds in the pyridinamine class. For instance, derivatives such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have demonstrated significant antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). The minimum inhibitory concentration (MIC) values indicate the potency of these compounds:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Compound 5d exhibited the strongest antibacterial activity, suggesting that structural modifications can significantly enhance efficacy against resistant strains .
Enzyme Inhibition Studies
In addition to antibacterial properties, this compound has been investigated for its enzyme inhibition capabilities. It was found to be a competitive inhibitor of alkaline phosphatase with an IC50 value of . This indicates a strong potential for therapeutic applications where enzyme modulation is beneficial .
Enzyme Kinetics
The kinetic studies using the Lineweaver-Burk plot confirmed that this compound acts as a competitive inhibitor:
Where is the reaction velocity, is the Michaelis constant, and is the substrate concentration .
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound and target proteins. The binding energy calculations revealed strong interactions with key amino acids within the active site of alkaline phosphatase, which could explain its high inhibitory potential:
- Hydrogen Bonds : Established with residues His153, His317, Arg420, and Glu429.
- Hydrophobic Interactions : Notably with Asp42, Gly313, and Glu321.
These interactions suggest that structural modifications can optimize binding affinities and enhance biological activities .
Case Studies and Research Findings
Several studies have highlighted the importance of structural modifications in enhancing biological activities within this chemical class:
- Antibacterial Efficacy : A study demonstrated that derivatives with specific substitutions exhibited varying degrees of antibacterial activity against resistant strains.
- Enzyme Inhibition : Research indicated that certain derivatives could effectively inhibit alkaline phosphatase, showcasing their potential as therapeutic agents.
Properties
IUPAC Name |
5-bromo-4-methyl-N-(4-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-3-5-11(6-4-9)16-13-7-10(2)12(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZAKULGBLXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















